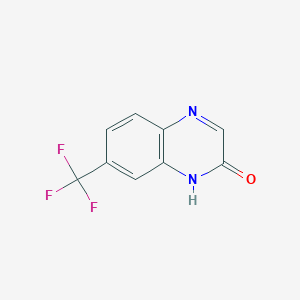

7-(Trifluoromethyl)quinoxalin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-(trifluoromethyl)-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)14-8(15)4-13-6/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEVOLAJDVZFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579194 | |

| Record name | 7-(Trifluoromethyl)quinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59489-41-7 | |

| Record name | 7-(Trifluoromethyl)quinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 7 Trifluoromethyl Quinoxalin 2 1h One

Reactions at the Quinoxalin-2(1H)-one Core

The 7-(Trifluoromethyl)quinoxalin-2(1H)-one core offers several positions for chemical modification, primarily at the N1 and C3 positions of the heterocyclic ring, as well as on the benzene (B151609) ring.

Functionalization at the N1 Position

The nitrogen atom at the 1-position of the quinoxalinone ring is a common site for functionalization, typically through alkylation or arylation reactions. These modifications are often performed to enhance the solubility, metabolic stability, or biological activity of the resulting compounds. A variety of substituents have been successfully introduced at the N1 position of this compound, demonstrating the versatility of this reaction site.

| N1-Substituent | Reagent/Conditions | Product | Reference |

| Methyl | (Not specified in abstracts) | 1-Methyl-7-(trifluoromethyl)quinoxalin-2(1H)-one | nih.gov |

| Benzyl | (Not specified in abstracts) | 1-Benzyl-7-(trifluoromethyl)quinoxalin-2(1H)-one | nih.gov |

| p-Methylbenzyl | (Not specified in abstracts) | 1-(4-Methylbenzyl)-7-(trifluoromethyl)quinoxalin-2(1H)-one | nih.gov |

| p-tert-Butylbenzyl | (Not specified in abstracts) | 1-(4-tert-Butylbenzyl)-7-(trifluoromethyl)quinoxalin-2(1H)-one | nih.gov |

| p-Chlorobenzyl | (Not specified in abstracts) | 1-(4-Chlorobenzyl)-7-(trifluoromethyl)quinoxalin-2(1H)-one | nih.gov |

| p-Bromobenzyl | (Not specified in abstracts) | 1-(4-Bromobenzyl)-7-(trifluoromethyl)quinoxalin-2(1H)-one | nih.gov |

| p-Trifluoromethylbenzyl | (Not specified in abstracts) | 1-(4-(Trifluoromethyl)benzyl)-7-(trifluoromethyl)quinoxalin-2(1H)-one | nih.gov |

| p-Methoxycarbonylbenzyl | (Not specified in abstracts) | Methyl 4-((2-oxo-7-(trifluoromethyl)-2H-quinoxalin-1-yl)methyl)benzoate | nih.gov |

| p-Trifluoromethoxybenzyl | (Not specified in abstracts) | 1-(4-(Trifluoromethoxy)benzyl)-7-(trifluoromethyl)quinoxalin-2(1H)-one | nih.gov |

| Propargyl | (Not specified in abstracts) | 1-(Prop-2-yn-1-yl)-7-(trifluoromethyl)quinoxalin-2(1H)-one | nih.gov |

| Reaction Type | Reagent/Conditions | Product | Reference |

| Alkylation | Alkanes, Trifluoroacetic acid, visible light, air | 3-Alkyl-7-(trifluoromethyl)quinoxalin-2(1H)-ones | rsc.org |

| Alkylation | Nitroalkanes, Base | 3-Alkyl-7-(trifluoromethyl)quinoxalin-2(1H)-ones | rsc.org |

| Arylation | Triarylantimony difluorides, Palladium catalyst | 3-Aryl-7-(trifluoromethyl)quinoxalin-2(1H)-ones | researchgate.net |

| Acylation | α-Oxo-carboxylic acids, PIDA | 3-Acyl-7-(trifluoromethyl)quinoxalin-2(1H)-ones | researchgate.net, rsc.org |

| Acylation | α-Oxo-carboxylic acids, visible light, water | 3-Acyl-7-(trifluoromethyl)quinoxalin-2(1H)-ones | researchgate.net |

| Hydroxyfluoroalkylation | N-trifluoroethoxyphthalimide, visible light | 3-(Hydroxyfluoroalkyl)-7-(trifluoromethyl)quinoxalin-2(1H)-ones | rsc.org, nih.gov |

| Fluoroalkoxylation | Fluoroalkyl alcohols, visible light, oxygen | 3-(Fluoroalkoxy)-7-(trifluoromethyl)quinoxalin-2(1H)-ones | nih.gov |

Modifications of the Benzene Ring (e.g., Halogenation, Methylation)

Direct modification of the benzene portion of the this compound scaffold is less commonly reported compared to functionalization at the N1 and C3 positions. However, methods for the halogenation of the broader class of quinoxalin-2(1H)-ones have been developed. For instance, a palladium-catalyzed regioselective ortho-monohalogenation of 3-phenylquinoxalin-2(1H)-one derivatives using N-halosuccinimides (NXS) has been demonstrated, where the nitrogen atom of the quinoxalinone ring acts as a directing group. researchgate.net Additionally, site-specific C-H chalcogenation at the C6 position of quinoxalin-2(1H)-ones has been achieved using Selectfluor as an oxidant. rsc.org While these methods have not been explicitly demonstrated on the this compound substrate in the reviewed literature, they suggest potential pathways for the functionalization of its benzene ring. Further research is needed to explore the direct halogenation or methylation of this specific compound.

Reactivity Influenced by the Electron-Withdrawing Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.com Its presence at the 7-position of the quinoxalin-2(1H)-one ring system significantly impacts the molecule's reactivity. This electron-withdrawing effect enhances the electrophilic character of the heterocyclic ring, making it more susceptible to nucleophilic attack and facilitating reactions at the C3 position. nih.gov

The increased electrophilicity of the quinoxalinone core due to the -CF3 group can lead to enhanced reaction rates and yields in various transformations. For example, in C3-functionalization reactions, the electron-deficient nature of the ring system promotes the addition of radical species. researchgate.net Furthermore, the -CF3 group can influence the regioselectivity of reactions by altering the electron density distribution across the aromatic system. The strong inductive effect of the trifluoromethyl group can also stabilize anionic intermediates formed during certain reactions, thereby influencing the reaction pathway. nih.gov This enhanced reactivity and modulation of electronic properties make this compound an attractive substrate for the synthesis of complex heterocyclic compounds. mdpi.com

Tandem and Cascade Reactions Involving the this compound Moiety

Tandem and cascade reactions offer an efficient approach to building molecular complexity from simple starting materials in a single synthetic operation. The this compound moiety has been successfully employed as a key component in several such multi-component reactions. These reactions often leverage the inherent reactivity of the C3 position to initiate a sequence of bond-forming events.

For instance, a three-component tandem reaction involving this compound, unactivated alkenes, and sodium trifluoromethanesulfinate (Langlois' reagent) has been developed to synthesize 3-trifluoroalkylated quinoxalin-2(1H)-ones. nih.gov This metal-free protocol proceeds via a radical mechanism, where a trifluoromethyl radical adds to the alkene, and the resulting alkyl radical is trapped by the quinoxalinone core. acs.org, nih.gov

Another example is the visible-light-induced cascade trifluoromethylation/cyclization of N-alkenyl quinazolinones, a related heterocyclic system, which provides access to trifluoromethylated polycyclic structures. mdpi.com While this specific example does not use this compound as the starting material, it highlights the potential for similar cascade processes involving this scaffold. The electron-withdrawing nature of the trifluoromethyl group can be advantageous in these sequences by promoting the initial radical addition step. mdpi.com

Furthermore, tandem reactions that lead to the formation of more complex fused heterocyclic systems have also been reported. For example, a one-pot tandem cyclization/[3 + 2] cycloaddition reaction has been utilized to synthesize trifluoromethylated pyrazolo[5,1-a]isoquinolines, demonstrating the utility of tandem strategies in constructing diverse fluorine-containing heterocycles. beilstein-journals.org, nih.gov, beilstein-journals.org These examples underscore the value of this compound as a versatile building block in the development of efficient and atom-economical tandem and cascade reactions.

Advanced Spectroscopic Characterization and Optical Properties of 7 Trifluoromethyl Quinoxalin 2 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of organic compounds. For 7-(trifluoromethyl)quinoxalin-2(1H)-one, analysis through ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its atomic connectivity and chemical environment.

The ¹H NMR spectrum of a quinoxalin-2(1H)-one derivative is characterized by signals from the aromatic protons and the N-H proton of the lactam ring. In the parent compound, 2-quinoxalinone, the N-H proton appears as a broad singlet at approximately 12.47 ppm in DMSO-d₆. chemicalbook.com The aromatic protons resonate in the range of 7.30-8.21 ppm. chemicalbook.com

For this compound, the strongly electron-withdrawing trifluoromethyl group at the C7 position is expected to deshield the adjacent protons, causing them to shift downfield. The proton at C8 would likely appear as a doublet, while the protons at C5 and C6 would also experience shifts and exhibit coupling patterns (doublet and doublet of doublets, respectively) based on their positions relative to the -CF₃ group and each other. The proton on the pyrazinone ring (C3-H) is anticipated to appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analysis of the parent compound and related structures.

| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity |

| N1-H | ~12.5 | Broad Singlet |

| C3-H | ~8.3 | Singlet |

| Aromatic Protons (C5, C6, C8) | 7.4 - 8.0 | Multiplet/Distinct Patterns |

The ¹³C NMR spectrum provides information on all carbon atoms in the structure. For quinoxalin-2(1H)-one derivatives, characteristic signals include the carbonyl carbon (C=O) typically found between 150-160 ppm and the aromatic carbons resonating from 110-150 ppm. nih.gov

In this compound, the carbon of the trifluoromethyl group is a key feature. It is expected to appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF). rsc.org The chemical shift for this carbon is typically observed around 120-130 ppm. rsc.org The carbons of the benzene (B151609) ring will also be affected by the -CF₃ substituent, with C7 showing a reduced intensity and the other carbons shifting based on the electronic effects.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on general data for quinoxalinones and trifluoromethyl-containing aromatics. nih.govrsc.org

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm | Key Features |

| C=O (C2) | 150 - 160 | Carbonyl signal |

| C-CF₃ (C7) | 125 - 135 | Signal split by C-F coupling |

| -CF₃ | 120 - 130 | Quartet (¹JCF) |

| Aromatic & Heterocyclic Carbons | 110 - 150 | Complex signals in the aromatic region |

¹⁹F NMR is exceptionally useful for characterizing fluorinated compounds due to its high sensitivity and the wide range of chemical shifts. nih.gov For this compound, the three equivalent fluorine atoms of the -CF₃ group are expected to produce a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift for a trifluoromethyl group on an aromatic ring, such as in trifluorotoluene, is typically around -63 ppm (relative to CFCl₃). colorado.edu Given the heterocyclic nature of the quinoxalinone ring, the chemical shift for the title compound is expected in a similar region, providing unambiguous confirmation of the -CF₃ group's presence. researchgate.net Quantitative NMR (qNMR) using the ¹⁹F signal can also be a rapid and robust method for determining the purity of such compounds without background interference. rsc.org

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is critical for confirming the molecular weight and investigating the fragmentation patterns of a molecule. For this compound (C₉H₅F₃N₂O), the calculated molecular weight is 214.14 g/mol . myskinrecipes.commyskinrecipes.com Using a soft ionization technique like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be expected at an m/z of 215.15.

The fragmentation of quinoxaline (B1680401) structures under mass spectrometry typically involves the loss of neutral molecules like HCN. For trifluoromethyl-substituted heterocycles, fragmentation often begins with the detachment of the trifluoromethyl radical (·CF₃) or the rearrangement and loss of difluorocarbene (:CF₂). fluorine1.ru The analysis of these fragments helps to piece together the structure of the parent molecule. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the unambiguous determination of the elemental composition of the parent ion and its fragments. bris.ac.uk

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (charge) | Proposed Fragment | Description |

| 215.15 | [C₉H₆F₃N₂O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 187.14 | [C₉H₅F₃N₂]⁺ | Loss of CO |

| 164.14 | [C₈H₅F₂N₂O]⁺ | Loss of ·CF₃ followed by rearrangement |

| 146.14 | [C₈H₅N₂O]⁺ | Loss of ·CF₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would display several key absorption bands.

The N-H stretching vibration of the lactam group is expected to appear as a broad band in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching of the amide is a strong, sharp peak typically found between 1670 and 1680 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the heterocyclic and benzene rings appear in the 1620-1400 cm⁻¹ region. nih.gov Crucially, the trifluoromethyl group gives rise to very strong and characteristic C-F stretching bands, typically in the 1350-1100 cm⁻¹ range. rsc.org

Table 4: Characteristic IR Absorption Bands for this compound Expected frequencies based on data for quinoxalinones and fluorinated compounds. nih.govrsc.org

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H | Stretch | 3300 - 3100 (Broad) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| C=O (Amide) | Stretch | 1680 - 1670 (Strong, Sharp) |

| C=N / C=C | Stretch | 1620 - 1400 |

| C-F | Stretch | 1350 - 1100 (Very Strong) |

Optical Properties

Quinoxaline derivatives are well-regarded for their photophysical properties, often exhibiting fluorescence. mdpi.com The introduction of substituents can significantly tune these properties. The electronic absorption and emission spectra of this compound are influenced by its extended π-conjugated system and the powerful electron-withdrawing nature of the -CF₃ group.

Studies on related quinoxalinone compounds show absorption maxima in the UV-visible region, typically with multiple bands corresponding to π-π* transitions. mdpi.comrsc.org The fluorescence emission is often characterized by a broad peak, and its wavelength can be sensitive to solvent polarity (solvatochromism). rsc.org For instance, in some fluorinated quinoline (B57606) derivatives, the position of the substituent has a significant impact on the absorption and emission maxima. nih.gov The trifluoromethyl group in the 7-position is expected to modulate the energy levels of the frontier molecular orbitals, potentially leading to shifts in the absorption and emission wavelengths compared to the unsubstituted parent compound.

Table 5: Predicted Optical Properties of this compound Predictions based on the properties of related quinoxalinone and fluorinated heterocyclic systems. mdpi.comrsc.orgnih.gov

| Property | Predicted Characteristics | Influencing Factors |

| UV-Vis Absorption | Maxima in the range of 300-400 nm | π-π* transitions of the conjugated system |

| Fluorescence Emission | Emission in the visible region (e.g., 400-500 nm) | Stokes shift, solvent polarity |

| Quantum Yield | Variable | Molecular rigidity and non-radiative decay pathways |

Absorption and Emission Characteristics

The photophysical properties of quinoxalin-2(1H)-one derivatives are dictated by their electronic structure. Their UV-visible absorption spectra typically display two main bands. scholaris.ca A short-wavelength absorption peak, usually found between 250–300 nm, is attributed to π–π* transitions within the aromatic system. scholaris.ca A longer-wavelength absorption band, appearing in the 350–400 nm region, is assigned to the n–π* electronic transition associated with the nitrogen atoms of the quinoxaline core. scholaris.ca

The position and intensity of these absorption bands, as well as the resulting emission spectra, are highly sensitive to the nature and position of substituents on the quinoxaline ring. For instance, increasing the π-conjugation of the molecule generally leads to a red-shift in the maximum absorption peak. scholaris.ca This is observed in derivatives where substituent groups enhance the degree of conjugation, causing a shift in electron cloud density toward the quinoxaline nucleus and promoting intramolecular charge transfer (ICT). scholaris.ca

The emission properties are similarly influenced by the molecular structure. Fused-ring quinoxaline derivatives can exhibit broad emission spectra with multiple maxima. For example, certain 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives in dimethylsulfoxide (DMSO) show broad emission bands with maxima at approximately 450 nm, 490 nm, and 555 nm when excited at 350 nm. mdpi.com However, the introduction of strongly electron-withdrawing groups, such as a carboxylic acid, can lead to a significant decrease in emission intensity, or fluorescence quenching. mdpi.com

The characteristics of a 7-aminoquinoxalin-2(1H)-one derivative, a structural analog to the 7-trifluoromethyl derivative, provide insight into the typical spectral properties. In a polar aprotic solvent like DMSO, this compound exhibits distinct absorption and emission profiles.

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| 7-Aminoquinoxalin-2(1H)-one | DMSO | 366 | 459 | 93 |

Quantum Yield Determinations

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. For quinoxaline derivatives, this value can vary significantly depending on the molecular structure, substituents, and the surrounding environment. Generally, traditional fluorescent materials can suffer from "aggregation-caused quenching" (ACQ), where high concentrations or aggregation in the solid state lead to a reduction in quantum yield. scholaris.ca

However, specific structural modifications to the quinoxaline core can lead to materials with high fluorescence efficiency. Research on certain quinoxaline-pyrene derivatives has shown that they can exhibit aggregation-induced emission enhancement (AIEE), reaching a quantum yield of 0.15 in the aggregated state. worktribe.com This indicates that for some derivatives, the solid state can be highly emissive.

Solvatochromism and Aggregation-Induced Emission (AIE) Studies

Solvatochromism

Quinoxalin-2(1H)-one derivatives often exhibit solvatochromism, where their absorption and emission spectra change in response to the polarity of the solvent. researchgate.net This phenomenon is typically the result of dielectric polarity and hydrogen bonding effects that stabilize the molecule's ground and excited states differently. researchgate.net

A detailed study of a 7-aminoquinoxalin-2(1H)-one derivative demonstrates this property clearly. The absorption and emission maxima of this compound show a distinct red-shift (bathochromic shift) as the polarity of the solvent increases. rsc.org This positive solvatochromism is indicative of an excited state that is more polar than the ground state, which is common for molecules with intramolecular charge transfer (ICT) character. The effect is most pronounced when comparing non-polar solvents like cyclohexane (B81311) with highly polar, protic solvents like methanol.

| Solvent | Polarity Index (Reichardt's ET(30)) | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |

|---|---|---|---|

| Cyclohexane | 31.2 | 366 | 464 |

| Toluene | 33.9 | 366 | 421 |

| Tetrahydrofuran (THF) | 37.4 | 366 | 431 |

| Dichloromethane (DCM) | 41.1 | 366 | 429 |

| Acetonitrile (MeCN) | 46.0 | 366 | 444 |

| Dimethyl Sulfoxide (DMSO) | 45.1 | 366 | 459 |

| Ethanol (B145695) (EtOH) | 51.9 | 366 | 467 |

| Methanol (MeOH) | 55.5 | 366 | 474 |

Aggregation-Induced Emission (AIE)

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where a molecule is non-emissive or weakly fluorescent when dissolved in a good solvent but becomes highly luminescent upon aggregation or in the solid state. scholaris.ca This behavior is the opposite of the more common ACQ effect and makes AIE-active materials highly valuable for applications in solid-state devices and biological sensing. scholaris.caworktribe.com

The AIE phenomenon has been observed and studied in several classes of quinoxaline derivatives. scholaris.caacs.org For example, a series of hydrophobic pyrrolidinylvinylquinoxaline (PVQ) derivatives demonstrated strong fluorescence enhancement in ethanol-water mixtures with a high water fraction. acs.org In pure ethanol, the molecules are well-dissolved and weakly fluorescent. As water (a poor solvent) is added, the molecules begin to aggregate. This aggregation restricts intramolecular rotations, which are non-radiative decay pathways, thus blocking these energy-wasting channels and opening up the radiative pathway, resulting in strong fluorescence. acs.org The size and shape of the resulting dye aggregates, which can be a few hundred nanometers in size, are influenced by factors like water content and the specific molecular structure. acs.org

Similarly, other quinoxaline derivatives designed with specific substituents at the 2, 3, 6, and 7 positions have been shown to exhibit AIE or the related Aggregation-Induced Emission Enhancement (AIEE) characteristics, emitting strong blue light in the solid state. scholaris.cascholaris.ca These studies underscore the potential for designing this compound derivatives that leverage AIE properties for advanced material applications.

Computational Chemistry and Theoretical Studies on 7 Trifluoromethyl Quinoxalin 2 1h One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in analyzing the electronic properties of quinoxalinone systems. researchgate.net Methods such as DFT at the B3LYP/6-311G level of theory are utilized to determine the geometries of the molecule and to calculate key electronic parameters. researchgate.net

The electronic structure is primarily described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net Studies on related quinoxalinone derivatives show that both electron-donating and electron-accepting substituents can reduce the HOMO-LUMO energy gap. researchgate.net

Table 1: Representative Quantum Chemical Parameters for Quinoxalinone Derivatives Data based on computational studies of related quinoxalinone structures to illustrate the concepts.

| Parameter | Description | Representative Value Range (eV) | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -6.5 | researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -2.5 | researchgate.net |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | 3.5 to 4.5 | researchgate.net |

Molecular Modeling for Reaction Mechanism Elucidations

Molecular modeling is a critical tool for elucidating the complex mechanisms of chemical reactions involving quinoxalinones. Computational studies have been employed to understand the plausible mechanisms for reactions such as trifluoromethylation. researchgate.net These investigations suggest that such processes can occur through a radical reaction pathway. researchgate.net

Furthermore, molecular docking, a specific application of molecular modeling, is used to predict the binding orientation and affinity of quinoxalinone derivatives to biological targets like enzymes. nih.govnih.gov By simulating the interaction between the ligand (the quinoxalinone derivative) and the active site of a protein, researchers can gain insights into the structural features that contribute to biological activity. nih.gov This validates the docking protocol and helps in understanding the molecule's mode of action at an atomic level. nih.gov

Theoretical Prediction of Reactivity and Stability Profiles

Theoretical calculations provide access to a range of quantum chemical parameters that describe a molecule's reactivity and stability. These descriptors are derived from the electronic structure and offer a quantitative basis for predicting chemical behavior. For quinoxalinone derivatives, parameters such as chemical potential (µ), chemical hardness (η), and global electrophilicity (ω) have been calculated using DFT. researchgate.net

Chemical Potential (µ): This parameter measures the tendency of electrons to escape from a system. It is calculated as µ = (EHOMO + ELUMO) / 2. More negative values indicate a higher tendency to accept electrons. researchgate.net

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A larger value implies greater stability and lower reactivity. researchgate.net

Global Electrophilicity (ω): This index quantifies the electron-accepting capability of a molecule. It is defined as ω = µ² / 2η. researchgate.net

Studies on substituted quinoxalin-2-ones have shown how different functional groups modify these reactivity profiles. For instance, an amino-substituted quinoxalinone shows a greater tendency to be oxidized by donating electrons compared to the unsubstituted parent compound. researchgate.net

Table 2: Calculated Reactivity Descriptors for Quinoxalinone Derivatives Illustrative data based on computational studies of related quinoxalinone structures.

| Descriptor | Definition | Significance | Reference |

|---|---|---|---|

| Chemical Potential (µ) | µ = (EHOMO + ELUMO) / 2 | Tendency to accept/donate electrons | researchgate.net |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer; stability | researchgate.net |

| Global Electrophilicity (ω) | ω = µ² / 2η | Electron-accepting (electrophilic) power | researchgate.net |

Conformational Analysis

The conformational analysis of 7-(trifluoromethyl)quinoxalin-2(1H)-one involves determining the most stable three-dimensional arrangement of its atoms. The core quinoxalinone ring system is largely planar, a feature observed in related fluorinated indenoquinoxaline structures. mdpi.com Therefore, the primary focus of conformational analysis for this molecule is the rotation of the trifluoromethyl (-CF3) group around the C-C bond connecting it to the aromatic ring.

Influence of Trifluoromethyl Group on Molecular Electrostatic Potential and Reactivity

The trifluoromethyl (-CF3) group exerts a profound influence on the electronic properties and reactivity of the quinoxalinone scaffold. As a strong electron-withdrawing substituent, it significantly alters the molecular electrostatic potential (MEP). mdpi.com The high electronegativity of the three fluorine atoms pulls electron density away from the central carbon atom and the attached aromatic ring. mdpi.com

This electronic shift has two key consequences visible on the MEP map:

A region of strong negative electrostatic potential is created around the fluorine atoms. mdpi.comresearchgate.net

A region of positive electrostatic potential, often referred to as a σ-hole, can form on the carbon atom of the -CF3 group along the extension of the C-C bond. mdpi.com

This distinct electrostatic profile directly impacts reactivity. The electron-withdrawing nature of the -CF3 group can enhance electrostatic interactions and hydrogen bonding with biological targets, potentially increasing binding affinity. mdpi.com Furthermore, the -CF3 group increases the lipophilicity of the molecule, which can improve its transport properties in biological systems. mdpi.com Its presence also confers enhanced metabolic stability compared to a simple methyl group, making it a favored substituent in medicinal chemistry. mdpi.com

Biological Activities and Medicinal Applications of 7 Trifluoromethyl Quinoxalin 2 1h One Analogs

Anticancer and Antitumor Activities

Quinoxaline (B1680401) derivatives are recognized for their significant potential in oncology. mdpi.comnih.gov These compounds can act as selective adenosine (B11128) triphosphate (ATP) competitive inhibitors for various kinases that play a crucial role in the development and progression of cancer. nih.gov The strategic design of these molecules, including the introduction of a trifluoromethyl group, is a key area of focus in the development of new chemotherapeutic agents. mdpi.com

Inhibition of Cancer Cell Proliferation

Analogs of 7-(Trifluoromethyl)quinoxalin-2(1H)-one have demonstrated notable efficacy in halting the proliferation of various cancer cell lines. The core quinoxaline structure is a promising platform for discovering new anticancer drugs. nih.govnih.gov

Research has shown that different substitutions on the quinoxaline ring system lead to varied and potent antitumor activities. mdpi.com For instance, a series of novel tetrazolo[1,5-a]quinoxaline (B8696438) derivatives showed potent inhibitory effects against human breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines, with some derivatives exhibiting higher potency than the standard drug doxorubicin. nih.gov Another study highlighted two quinoxaline compounds, III and IV, which displayed significant anti-proliferative effects and high selectivity against prostate cancer cells (PC-3), with IC₅₀ values of 4.11 µM and 2.11 µM, respectively. tandfonline.com

Hybrid molecules combining quinoxaline with other bioactive scaffolds have also been explored. A study on quinoxaline-coumarin hybrids found that one such compound inhibited the growth of a melanoma (MALME-M) tumor cell line by 55.75%. mdpi.com Structure-activity relationship (SAR) studies often reveal that electron-withdrawing groups, such as halogens, can enhance the anticancer activity. mdpi.com

| Compound Type | Cancer Cell Line | Activity | Source |

|---|---|---|---|

| Quinoxaline Derivative IV | Prostate Cancer (PC-3) | IC₅₀ = 2.11 µM | tandfonline.com |

| Quinoxaline Derivative III | Prostate Cancer (PC-3) | IC₅₀ = 4.11 µM | tandfonline.com |

| Quinoxaline-Coumarin Hybrid 1 | Melanoma (MALME-M) | 55.75% Growth Inhibition | mdpi.com |

| Tetrazolo[1,5-a]quinoxaline derivatives | MCF-7, NCI-H460, SF-268 | Higher inhibitory effects than doxorubicin | nih.gov |

| Quinoxaline Derivative VIIIc | Colon Carcinoma (HCT116) | Lead compound for further development | nih.govnih.gov |

Apoptosis Induction Mechanisms

A key mechanism through which quinoxaline analogs exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govrsc.org Several studies have elucidated the pathways involved.

For example, a specific quinoxaline-based derivative, compound IV, was found to induce apoptosis in PC-3 prostate cancer cells by inhibiting the enzyme topoisomerase II. tandfonline.com Further analysis using Western Blot showed that this compound led to an upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2. tandfonline.com Similarly, quinoxaline 1,4-dioxide derivatives have been shown to decrease Bcl-2 levels and increase the expression of the pro-apoptotic protein Bax in colon cancer cells. researchgate.net

Another novel quinoxaline-containing peptide, RZ2, was found to induce apoptosis by modulating autophagy. rsc.orgnih.gov This compound accumulates in acidic compartments within cancer cells, blocking the progression of autophagy and leading to a disruption of the mitochondrial membrane potential and an increase in mitochondrial reactive oxygen species (ROS), ultimately causing the cells to undergo apoptosis. rsc.orgnih.gov Other quinoxaline derivatives have been observed to arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating. nih.govresearchgate.net

Antimicrobial, Antibacterial, and Antifungal Efficacy

The quinoxaline scaffold is a cornerstone in the development of new antimicrobial agents, demonstrating a wide range of activities against various pathogens. nih.govsapub.orgpharmatutor.org These compounds have been successfully developed into antibacterial, antifungal, and even agricultural bactericide and fungicide agents. nih.govnih.gov

Activity Against Gram-Positive and Gram-Negative Strains

Quinoxaline derivatives have shown significant efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov In one study, several newly synthesized quinoxaline derivatives were highly active against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.gov Specifically, compounds designated as 5c, 5d, 7a, 7c, and 7e were particularly effective against E. coli. nih.gov

Another research effort synthesized tetrazolo[1,5-a]quinoxaline derivatives that exhibited a high degree of inhibition against tested strains of both Gram-positive and Gram-negative bacteria. nih.gov Similarly, a series of nonsymmetrical 2,3-diaminoquinoxaline derivatives were screened, with several compounds presenting significant antibacterial activity. tandfonline.com Compound 4c, in particular, showed inhibition zones between 14.28 and 14.89 mm against B. subtilis and E. coli. tandfonline.com

The introduction of a trifluoromethyl group into related chalcone (B49325) structures has also been shown to produce significant antibacterial and antifungal activity, suggesting the utility of this functional group in designing potent antimicrobial agents. mdpi.com

| Compound Series | Bacterial Strain | Activity | Source |

|---|---|---|---|

| Quinoxaline derivatives (5c, 5d, 7a, 7c, 7e) | E. coli (Gram-negative) | Highly active | nih.gov |

| Quinoxaline derivative 4c | B. subtilis (Gram-positive) | Inhibition zone: 14.28 mm | tandfonline.com |

| Quinoxaline derivative 4c | E. coli (Gram-negative) | Inhibition zone: 14.89 mm | tandfonline.com |

| Tetrazolo[1,5-a]quinoxaline derivatives | Gram-positive & Gram-negative bacteria | High degree of inhibition | nih.gov |

| Quinoxaline derivative 5j | Rhizoctonia solani (fungus) | EC₅₀ = 8.54 μg/mL | nih.govnih.gov |

| Quinoxaline derivative 5t | Rhizoctonia solani (fungus) | EC₅₀ = 12.01 μg/mL | nih.govnih.gov |

Anti-Mycobacterial Potency

A significant area of research for quinoxaline analogs is in the treatment of tuberculosis, caused by Mycobacterium tuberculosis. nih.govnih.gov The quinoxaline 1,4-di-N-oxide scaffold, in particular, has shown excellent activity against this bacterium. nih.gov

SAR studies have revealed that substitutions at the C7 position of the quinoxaline ring can significantly influence anti-mycobacterial activity. The presence of a halogen atom, such as chlorine, at this position has been shown to increase potency. nih.gov For example, 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide (compound 4) was identified as a lead compound due to its potent activity against both M. tuberculosis and M. smegmatis strains. mdpi.com Its activity was comparable to the reference drug rifampicin. mdpi.com

Further studies on quinoxaline 1,4-di-N-oxide derivatives found that compounds with a chloro, methyl, or methoxy (B1213986) group at the 7-position generally had lower Minimum Inhibitory Concentration (MIC) values. nih.gov One study evaluated 24 quinoxaline 1,4-di-N-oxide derivatives, with compounds 18 and 21 showing the most promise with MIC values of 1.6 µM against M. tuberculosis H₃₇Rv. nih.gov These compounds were also potent against several drug-resistant strains. nih.gov

Antiviral Properties, Including Anti-HIV and Anti-HCV Activities

Quinoxaline derivatives have emerged as a class of compounds with a wide spectrum of antiviral activities, warranting further investigation for the treatment of various viral infections. nih.govconsensus.appnih.govresearchgate.net Research has particularly focused on their potential to combat Human Immunodeficiency Virus (HIV) and Hepatitis C virus (HCV). nih.govrsc.org

The quinoxaline scaffold has been identified as a key component in the design of novel anti-HIV agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs). conicet.gov.ar The compound S-2720, which features a quinoxaline core, was found to be a very potent inhibitor of HIV-1 reverse transcriptase. researchgate.net Furthermore, quinoxalinone derivatives, such as those with a trifluoromethyl group, have been investigated as reverse transcriptase inhibitors. sapub.org A study involving the design and synthesis of novel quinoxaline derivatives based on pharmacophore modeling and molecular docking identified two compounds (7d and 7e) with good anti-HIV activity against the IIIB strain of HIV-1. nih.gov

In the context of HCV, the quinoxaline-based drug Glecaprevir is a known inhibitor of the NS3/4A protease, an enzyme essential for HCV replication. rsc.org Due to structural similarities between the proteases of HCV and other viruses like SARS-CoV-2, it has been hypothesized that drugs like Glecaprevir could have broader therapeutic applications. rsc.org

Additionally, research into 7-substituted quinoxaline derivatives has yielded promising results. A series of 7-trifluoromethyl 3-(dimethylaminopropyl) amino-2-quinoxalinecarbonitrile 1,4-dioxide derivatives showed high potency and excellent selectivity as potential antiviral agents. nih.gov

Neuropharmacological Effects and Central Nervous System Applications

Quinoxaline derivatives have demonstrated significant potential in the treatment of central nervous system disorders, exhibiting a range of activities from anticonvulsant to neuroprotective effects.

The structural framework of quinoxaline is a key feature in the design of novel anticonvulsant agents. Research has shown that derivatives based on the quinoxalin-2(1H)-one core possess notable antiepileptic properties. In one study, a series of new quinoxaline derivatives (V1-7) were synthesized from 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetohydrazide. nih.govthieme-connect.de When tested for anticonvulsant effects, compounds V3 and V1 demonstrated the highest potency relative to the standard drug, phenobarbital (B1680315) sodium. nih.govthieme-connect.de

Further investigations into other quinoxaline series have identified compounds with promising efficacy. A study focused on designing antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key target in epilepsy, led to the synthesis of two novel sets of quinoxaline derivatives. nih.gov Among these, compounds 24 , 28 , 32 , and 33 showed significant anticonvulsant activity in a pentylenetetrazol-induced seizure model, with their mechanism of action suggested to be AMPA receptor binding. nih.gov

Additionally, hybrid structures incorporating the quinoxaline moiety have yielded potent anticonvulsants. The synthesis of nih.govthieme-connect.deresearchgate.netTriazolo[4,3-a]quinoxaline derivatives produced several compounds with potential anticonvulsant properties. researchgate.net In particular, compounds 14 and 15b from this series were identified as having the best anticonvulsant activities in a metrazol-induced convulsion model. researchgate.net These findings underscore the versatility of the quinoxaline scaffold in developing new therapies for epilepsy.

Table 1: Anticonvulsant Activity of Selected Quinoxaline Derivatives

| Compound Series | Lead Compounds | Reported Activity/Target | Reference |

|---|---|---|---|

| 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetohydrazide Derivatives | V1, V3 | Highest anticonvulsant potency relative to phenobarbital. | nih.govthieme-connect.de |

| Novel Quinoxaline Derivatives | 24, 28, 32, 33 | Promising activity with ED₅₀ values of 37.50, 23.02, 29.16, and 23.86 mg/kg, respectively. Suggested AMPA binding. | nih.gov |

| nih.govthieme-connect.deresearchgate.netTriazolo[4,3-a]quinoxaline Derivatives | 14, 15b | Showed the best anticonvulsant activities in metrazol induced convulsions model. | researchgate.net |

Analogs of quinoxaline have been identified as promising neuroprotective agents, with potential applications in managing neurodegenerative disorders like Alzheimer's and Parkinson's disease. These compounds act through various mechanisms, including antioxidation, anti-inflammation, and modulation of pathways involved in neuronal cell death.

In research targeting Alzheimer's disease, newly synthesized quinoxaline derivatives, notably QX-4 and QX-6 , were found to exhibit significant neuroprotective effects. journalajrb.com These compounds effectively enhanced neuronal viability, protected against Aβ-induced toxicity, reduced intracellular reactive oxygen species (ROS), and suppressed the expression of inflammatory cytokines in both in vitro and in vivo models. journalajrb.com The combined antioxidant, anti-inflammatory, and cholinesterase-inhibiting activities of these quinoxalines make them strong candidates for disease-modifying therapies. journalajrb.com

In the context of Parkinson's disease, which is characterized by the loss of dopaminergic neurons, a brain-permeant quinoxaline derivative has shown protective capabilities. nih.gov The compound, MPAQ (2-methyl-3-phenyl-6-aminoquinoxaline) , provided substantial protection to dopaminergic neurons in culture models of the disease. nih.gov MPAQ was effective in rescuing neurons undergoing spontaneous and progressive death and also protected them against oxidative stress-mediated insults, highlighting its potential to counteract mechanisms that contribute to neuronal loss in Parkinson's disease. nih.gov

Anti-inflammatory and Analgesic Activities

The quinoxaline nucleus is a well-established pharmacophore for developing agents with anti-inflammatory and analgesic properties. Derivatives are often designed to target key mediators of the inflammatory cascade. The anti-inflammatory action of quinoxalines has been attributed to their ability to inhibit modulators such as cyclooxygenase (COX), cytokines, and critical signaling pathways like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38α MAPK). thieme-connect.com

Studies have demonstrated the efficacy of specific quinoxaline analogs. The derivatives DEQX and OAQX were shown to exert anti-inflammatory effects by reducing leukocyte migration and decreasing the levels of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.gov Both compounds also displayed peripheral analgesic activity. nih.gov

In other research, newly synthesized substituted quinoxaline and furo[2,3-b]quinoxaline (B11915687) derivatives were evaluated for their anti-inflammatory and analgesic potential. thieme-connect.de Several compounds, including 3 , 4b , 4e , 5a , and 5b , possessed strong anti-inflammatory activity in chronic inflammatory models, with compound 5a being equipotent to the standard drug indomethacin (B1671933). thieme-connect.de While these compounds showed strong anti-inflammatory effects, their analgesic activity was reported as moderate. thieme-connect.de A separate study highlighted a different set of quinoxaline derivatives (2, 5, 9, 14f, and 17c ) that exhibited significant analgesic activity, with percentage protection from pain ranging from 56.90% to 68.79%, comparable to the 70.50% protection provided by aspirin. nih.gov

This dual activity is often a goal of synthetic strategies, such as combining the quinoxaline nucleus with other pharmacologically active moieties known for their anti-inflammatory and analgesic properties, like salicylic (B10762653) acid or N-arylanthranilic acids. researchgate.net

Table 2: Anti-inflammatory and Analgesic Activity of Selected Quinoxaline Analogs

| Compound(s) | Activity Type | Key Findings | Reference |

|---|---|---|---|

| DEQX, OAQX | Anti-inflammatory & Analgesic | Reduced leukocyte migration and levels of IL-1β and TNF-α; showed peripheral analgesic effect. | nih.gov |

| 5a | Anti-inflammatory | Equipotent to indomethacin in chronic inflammatory models. | thieme-connect.de |

| 3, 4b, 4e, 5b | Anti-inflammatory | Possessed strong anti-inflammatory activity. | thieme-connect.de |

| 2, 5, 9, 14f, 17c | Analgesic | Showed significant analgesic activity with protection comparable to aspirin. | nih.gov |

Antidiabetic and Hypoglycemic Potential

Quinoxaline derivatives have emerged as a promising class of compounds for the management of diabetes. Their mechanisms of action often involve the modulation of key enzymes and pathways that regulate glucose homeostasis. For instance, certain quinoxalinedione (B3055175) derivatives have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a well-known target for antidiabetic drugs. nih.gov The quinoxaline scaffold is considered a bioisostere of the quinazoline (B50416) ring found in the established DPP-4 inhibitor, linagliptin. nih.gov

Research has led to the synthesis and evaluation of specific quinoxaline series for their antidiabetic effects. One study prepared two series of compounds: 3,6,7-trisubstituted-2-(1H-imidazol-2-ylsulfanyl)-quinoxalines and 2-(quinoxalin-2-yl)-isothioureas. mdpi.com These compounds were screened for glucose-dependent insulinotropic activity. A significant concentration- and glucose-dependent insulin (B600854) secretion was observed for compounds in the first series (2a-l). Notably, the insulinotropic activity of compound 2l was found to be identical to that of the standard reference compound, 6,7-dichloro-2-trifluoromethyl-3-(5-methyl-1,3,4-thiadiazo-2-ylsulfanyl)-quinoxaline (1) , which itself is a close analog of the subject compound. mdpi.com

Enzyme and Receptor Modulation

The ability of the quinoxaline scaffold to interact with a wide range of biological targets, particularly enzymes and receptors, is central to its therapeutic potential. This has made it a focal point in the design of targeted inhibitors.

Quinoxaline derivatives are recognized as a significant class of protein kinase inhibitors, which are crucial in cancer therapy and other diseases. They often function as selective, ATP-competitive inhibitors of numerous kinases. journalajrb.com The quinoxalin-2(1H)-one core, in particular, has served as a foundational structure for developing potent kinase inhibitors.

Extensive research has focused on their role as Epidermal Growth Factor Receptor (EGFR) inhibitors. A series of 6-methoxy-7-(3-morpholinopropoxy)-1-(2-phenoxyethyl)-quinoxalin-2(1H)-one derivatives were designed and synthesized, with most of the compounds showing inhibitory activity against EGFR kinase. nih.gov Further studies on quinoxalinone-containing compounds have yielded inhibitors effective against the drug-resistant EGFR (L858R/T790M/C797S) triple mutant. mdpi.com Compounds CPD4 , CPD15 , CPD16 , and CPD21 from this study showed inhibitory activity in the nanomolar range, comparable to the approved drug osimertinib. mdpi.com

The versatility of the scaffold is further demonstrated by its application in targeting other kinases. A series of 3-vinyl-quinoxalin-2(1H)-one derivatives were synthesized as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a validated target in anticancer drug discovery. journalajrb.com In addition to EGFR, certain quinoxalin-2(1H)-one derivatives have shown significant inhibitory activity against a panel of other kinases, including PI3K-α, PI3K-β, PI3K-δ, CDK2, and AKT-1. mdpi.com

Table 3: Kinase Inhibition by Selected Quinoxalin-2(1H)-one Analogs

| Compound Series/Name | Target Kinase(s) | Key Findings | Reference |

|---|---|---|---|

| 6-methoxy-7-(3-morpholinopropoxy)-1-(2-phenoxyethyl)-quinoxalin-2(1H)-one derivatives | EGFR | Most compounds showed inhibitory activity toward EGFR kinase. | nih.gov |

| CPD4, CPD15, CPD16, CPD21 | EGFR (L858R/T790M/C797S) | Showed IC₅₀ values of 3.04, 6.50, 10.50, and 3.81 nM, respectively, comparable to osimertinib. | mdpi.com |

| 3-vinyl-quinoxalin-2(1H)-one derivatives | FGFR1 | Developed as a new class of FGFR1 kinase inhibitors with antitumor activity. | journalajrb.com |

| Compound 5 (from a specific study) | PI3K-α, PI3K-β, PI3K-δ, CDK2, AKT-1, EGFR | Showed significant kinase inhibition against multiple targets. | mdpi.com |

Aldose Reductase Inhibition

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions. Its activity is linked to the development of diabetic complications such as neuropathy, nephropathy, and cataracts. nih.gov Consequently, inhibiting ALR2 is a significant therapeutic strategy. Analogs of quinoxalin-2(1H)-one have emerged as potent ALR2 inhibitors.

Research into quinoxalin-2(1H)-one scaffolds has led to the design of multifunctional ALR2 inhibitors. frontiersin.org One study reported a series of compounds (series 6) that showed potent ALR2 inhibition with IC50 values ranging from 0.091 to 10.214 μM. frontiersin.org Notably, the compound 2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid (6g) was identified as the most active. frontiersin.org These compounds demonstrated good selectivity for ALR2 over the related enzyme aldehyde reductase. frontiersin.org

Another study focused on quinoxalin-2(1H)-one derivatives where the introduction of a phenolic structure was explored to combine ALR2 inhibition with antioxidant activity. nih.gov This approach yielded potent and selective ALR2 inhibitors, with most compounds in series 6 exhibiting IC50 values between 0.032 and 0.468 μM. nih.gov The most active compound in this series was 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid (6e). nih.gov Furthermore, the incorporation of a p-hydroxystyryl side chain at the C3 position resulted in compounds with both significant ALR2 inhibitory activity and strong antioxidant properties. nih.gov

Table 1: Aldose Reductase (ALR2) Inhibitory Activity of Quinoxalin-2(1H)-one Analogs

| Compound ID | Description | IC50 (µM) | Selectivity | Reference |

|---|---|---|---|---|

| 6g | 2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid | 0.091 | Good selectivity over aldehyde reductase | frontiersin.org |

| 6e | 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid | 0.032 | Potent and selective | nih.gov |

| Series 6 Analogs | General quinoxalin-2(1H)-one derivatives | 0.091 - 10.214 | Good selectivity over aldehyde reductase | frontiersin.org |

| Series 6 Analogs | Phenolic quinoxalin-2(1H)-one derivatives | 0.032 - 0.468 | Potent and selective | nih.gov |

Blood Coagulation Factor Xa Inhibition

Factor Xa (FXa) is a critical enzyme in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic disorders. nih.govmdpi.com While various heterocyclic compounds are being investigated as FXa inhibitors, specific research on this compound analogs is still an emerging area. However, the broader class of quinoxaline derivatives has shown potential.

The development of small-molecule FXa inhibitors has led to successful oral anticoagulants. nih.gov Structure-activity relationship (SAR) studies on different scaffolds have highlighted the importance of specific structural motifs for potent inhibition. For instance, in a series of anthranilamide-based inhibitors, modifications to improve hydrophilicity led to compounds with strong antithrombotic activity. While direct data on this compound is not available, related structures like pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives have been identified as factor Xa inhibitors, with the best compound showing an IC50 value of 3.68 μM. ekb.eg These findings suggest that the quinoxaline scaffold could be a viable starting point for designing novel FXa inhibitors, and the introduction of a trifluoromethyl group could enhance their pharmacological properties. Further research is needed to explore this specific chemical space.

Werner Helicase (WRN) Targeting

Werner helicase (WRN) is a DNA repair protein that has been identified as a synthetic lethal target in cancers with microsatellite instability (MSI). nih.gov MSI is a condition of genetic hypermutability that results from a defective DNA mismatch repair system and is common in certain types of colorectal, gastric, and endometrial cancers. nih.gov Inhibiting the helicase activity of WRN in MSI cancer cells leads to DNA damage and cell death, making WRN inhibitors a promising class of anticancer agents.

Several small-molecule inhibitors of WRN helicase have been developed. Although not all are direct analogs of this compound, they often feature related nitrogen-containing heterocyclic cores. For example, a clinical-stage WRN inhibitor, HRO761, is a potent and selective allosteric inhibitor that locks the enzyme in an inactive conformation. Other research has led to the discovery of covalent inhibitors that suppress MSI model growth both in vitro and in vivo. nih.gov One study reported a WRN inhibitor with an IC50 of 63 nM. The development of these compounds provides a strong rationale for exploring quinoxalinone-based structures, including those with a trifluoromethyl group, as potential WRN inhibitors.

Table 2: Inhibitory Activity of Selected Werner Helicase (WRN) Inhibitors

| Compound ID | Description | IC50 | Target | Reference |

|---|---|---|---|---|

| HRO761 | Clinical-stage allosteric inhibitor | Not specified | WRN Helicase | |

| Unnamed Inhibitor | Orally active inhibitor | 63 nM | WRN Helicase | |

| GSK_WRN4 | Covalent inhibitor | Not specified (pIC50=7.6) | WRN Helicase |

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Activation

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a chloride and bicarbonate channel, and its dysfunction is the cause of cystic fibrosis. Activators of CFTR have therapeutic potential for conditions like constipation and dry eye disease. nih.gov Phenylquinoxalinone derivatives have been identified as potent CFTR activators.

Structure-activity relationship studies on a series of 36 phenylquinoxalinone analogs revealed that these compounds could activate CFTR with high potency. nih.gov The research led to the identification of activators with EC50 values as low as 21 nM. nih.gov One specific analog, 1-Benzyl-3-(4-(trifluoromethyl)phenyl)quinoxalin-2(1H)-one, was synthesized and characterized as part of these studies, highlighting the relevance of the trifluoromethyl group in this class of compounds. nih.gov These activators have demonstrated efficacy in animal models of constipation, suggesting their potential for clinical development.

Table 3: CFTR Activation by Phenylquinoxalinone Analogs

| Compound ID | Description | EC50 | Application | Reference |

|---|---|---|---|---|

| Optimized Analog | Phenylquinoxalinone derivative | 21 nM | Potential for constipation, dry eye | nih.gov |

| CFTRact-J027 (4) | Phenylquinoxalinone activator | ~200 nM | Effective in mouse models of constipation | |

| CFTRact-K089 | Aminophenyl-1,3,5-triazine activator | ~250 nM | Increases tear secretion |

Mitochondrial Dehydrogenase Inhibition

Mitochondrial dehydrogenases are critical enzymes in cellular respiration and metabolism. Their inhibition can have significant effects on cell viability and is an area of interest for cancer therapy. Quinoxalinone analogs have been investigated for their ability to inhibit these enzymes.

One key target is malate (B86768) dehydrogenase 2 (MDH2), an enzyme in the mitochondrial tricarboxylic acid (TCA) cycle. Inhibition of MDH2 can lead to a reduction in NADH levels, decreased oxygen consumption, and suppression of hypoxia-inducible factor-1α (HIF-1α), a key protein in cancer progression. A novel MDH2 inhibitor, referred to as compound 7, which contains a benzohydrazide (B10538) moiety, was found to inhibit MDH2 in a competitive manner. Another target is the mitochondrial complex I, where a quinone-based inhibitor was shown to reduce mitochondrial respiration and induce a metabolic shift towards glycolysis in breast cancer cells. While these are not direct this compound analogs, they point to the potential of related heterocyclic structures to target mitochondrial function.

Table 4: Inhibition of Mitochondrial Dehydrogenases by Related Compounds

| Compound ID | Target | IC50/Ki | Effect | Reference |

|---|---|---|---|---|

| Compound 7 | Malate Dehydrogenase 2 (MDH2) | Ki = 2.3 µM | Competitive inhibition, suppresses HIF-1α | |

| FRV-1 | Mitochondrial Complex I | Not specified | Reduces mitochondrial respiration |

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are enzymes involved in the metabolism of arachidonic acid to produce leukotrienes, which are pro-inflammatory mediators. Inhibition of LOX is a therapeutic strategy for inflammatory conditions. Quinoxaline derivatives have been identified as inhibitors of this enzyme family.

Studies have shown that certain quinoxaline derivatives can exhibit anti-inflammatory effects by inhibiting LOX. For example, a series of novel substituted [[(phenoxymethyl)phenyl]amino]oxoalkanoic acid esters were found to inhibit 5-lipoxygenase with IC50 values ranging from 1 to 5.6 μM. Another study on chalcone derivatives identified potent LOX-1 inhibitors, with the most active compound showing an IC50 of 5.7 µM. Although these are not direct analogs of this compound, they demonstrate the potential of the broader quinoxaline and related heterocyclic structures to target the lipoxygenase pathway.

Table 5: Lipoxygenase (LOX) Inhibition by Related Compounds

| Compound Class | Target | IC50 Range (µM) | Application | Reference |

|---|---|---|---|---|

| Substituted [[(phenoxymethyl)phenyl]amino]oxoalkanoic acid esters | 5-Lipoxygenase | 1 - 5.6 | Anti-inflammatory | |

| Prenyl Chalcones | Lipoxygenase-1 (LOX-1) | 5.7 - >50 | Anti-inflammatory |

Mechanisms of Biological Action at the Molecular and Cellular Level

The diverse biological activities of this compound analogs and related quinoxalinone derivatives stem from their ability to interact with a variety of molecular targets, leading to distinct cellular outcomes.

At the molecular level, these compounds primarily function as enzyme inhibitors or ion channel modulators. As enzyme inhibitors , they can target key players in various pathological processes. For instance, as aldose reductase inhibitors, they block the polyol pathway implicated in diabetic complications. nih.gov In the context of cancer, their ability to inhibit Werner helicase leads to synthetic lethality in MSI tumors by preventing the repair of DNA damage. nih.gov Similarly, the inhibition of mitochondrial dehydrogenases like MDH2 disrupts cellular metabolism and energy production, which is particularly detrimental to cancer cells. The anti-inflammatory effects of some analogs are achieved through the inhibition of lipoxygenases, thereby reducing the production of pro-inflammatory leukotrienes.

As ion channel modulators , phenylquinoxalinone analogs can activate the CFTR channel, promoting chloride and fluid secretion, which has therapeutic potential for conditions characterized by reduced secretion, such as dry eye and constipation. nih.gov

At the cellular level, these molecular interactions translate into significant physiological effects. In cancer cells, the inhibition of WRN or mitochondrial dehydrogenases can induce apoptosis (programmed cell death) and inhibit proliferation. ekb.eg The targeting of WRN specifically leads to the accumulation of DNA damage , which is selectively lethal to cancer cells with defective mismatch repair systems. nih.gov The modulation of cellular metabolism through the inhibition of mitochondrial enzymes can lead to a metabolic shift , for example, from oxidative phosphorylation to glycolysis, which can affect cancer cell survival. In inflammatory conditions, the inhibition of LOX reduces the cellular response to inflammatory stimuli.

Molecular Target Identification and Validation

Analogs of this compound belong to the broader class of quinoxalinones, which are recognized for their diverse pharmacological activities and ability to interact with a wide array of biological targets. nih.govnih.gov The process of identifying and validating these molecular targets is a critical step in drug discovery, transforming a bioactive compound into a potential therapeutic agent. bohrium.com Research into quinoxalinone derivatives has successfully identified several key protein targets implicated in various diseases, particularly cancer.

Key molecular targets identified for quinoxalinone analogs include:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Certain novel quinoxaline-2(1H)-one derivatives have been designed and evaluated as inhibitors of VEGFR-2, a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. Docking studies have confirmed that these compounds fit well into the VEGFR-2 active site, with some analogs exhibiting inhibitory activity (IC₅₀) in the sub-micromolar range, comparable to or better than reference drugs like sorafenib. rsc.org

Pyruvate Kinase M2 (PKM2): A study on quinoxaline-tethered imidazopyrimidine derivatives identified PKM2, an enzyme overexpressed in many cancer cells, as a direct molecular target. nih.gov In silico and in vitro assays confirmed that a specific derivative, 12d , binds to the activator binding site on PKM2, potently activating the enzyme. nih.gov This activation can reverse the Warburg effect, representing a promising anticancer strategy.

Aldose Reductase (ALR2): Quinoxalin-2(1H)-one derivatives have been identified as a novel class of multifunctional aldose reductase inhibitors. nih.gov ALR2 is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications. Molecular docking studies have helped to understand the binding modes, and several derivatives show potent and selective inhibition of ALR2. nih.gov

HCV NS3/4A Protease: In the context of antiviral research, quinoxaline analogs have been developed as inhibitors of the hepatitis C virus (HCV) NS3/4A protease. A comparative study of 3-methylquinoxaline and 3-(trifluoromethyl)quinoxaline analogs revealed that the larger trifluoromethyl group at the 3-position increases interaction with residue 156 of the protease. nih.gov Co-crystal structures showed the trifluoromethyl group positioned within the S4 pocket of the enzyme, where it interacts with residues D168, R123, and V158, contributing to potent antiviral activity against drug-resistant variants. nih.gov

The validation of these targets often involves a combination of computational modeling (molecular docking), enzymatic assays to determine inhibitory concentrations (IC₅₀), and cell-based assays to measure the effect on cellular proliferation or function. nih.govrsc.orgnih.gov

Table 1: Identified Molecular Targets of Quinoxalinone Analogs

| Molecular Target | Therapeutic Area | Example Analog Type | Key Finding | Reference |

|---|---|---|---|---|

| VEGFR-2 | Cancer | Substituted quinoxalin-2(1H)-ones | Potent inhibition of the kinase domain, with IC₅₀ values as low as 0.75 μM. | rsc.org |

| PKM2 | Cancer | Quinoxaline-tethered imidazopyrimidines | Potent activation of the enzyme, with an AC₅₀ of 0.6 nM for the lead compound. | nih.gov |

| Aldose Reductase | Diabetic Complications | Quinoxalin-2(1H)-one derivatives | Selective inhibition with IC₅₀ values as low as 0.107 μM. | nih.gov |

| HCV NS3/4A Protease | Antiviral (HCV) | 3-(Trifluoromethyl)quinoxaline analogs | Trifluoromethyl group enhances interactions in the S4 pocket, improving potency against resistant variants. | nih.gov |

Interference with Cellular Pathways (e.g., DNA Damage Repair, Redox Homeostasis, MDM2/p53 Pathway)

The therapeutic effects of this compound analogs are often the result of their interference with critical cellular pathways that control cell survival, proliferation, and death.

MDM2/p53 Pathway: The interaction between the p53 tumor suppressor and its primary negative regulator, murine double minute 2 (MDM2), is a focal point for cancer therapy. nih.govexcli.de The oncoprotein MDM2 binds to p53, promoting its degradation and inhibiting its transcriptional activity. osti.gov Small-molecule inhibitors that block the p53-binding pocket of MDM2 can stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. nih.govosti.gove3s-conferences.org This strategy is being intensely pursued with various chemical scaffolds, and the quinoxaline core is an attractive motif for developing such inhibitors due to its established anticancer potential. nih.gov The development of MDM2 inhibitors like SAR405838 demonstrates that potent and specific blockade of this interaction can lead to complete tumor regression in preclinical models. osti.gov

Redox Homeostasis: Oxidative stress, resulting from an imbalance in reactive oxygen species (ROS), is implicated in numerous diseases. Some quinoxalin-2(1H)-one derivatives have been specifically designed as multifunctional agents that combine target inhibition with antioxidant activity. nih.gov A study found that derivatives containing phenolic hydroxyl groups, such as the 3,4-dihydroxyl compound 13f , exhibited strong antioxidant capabilities, comparable to the well-known antioxidant Trolox. nih.gov By scavenging free radicals, these analogs can help restore redox homeostasis, which is a valuable therapeutic feature, especially in diseases like diabetic complications where oxidative stress plays a major role. nih.gov

DNA Damage Repair: Inducing DNA damage or interfering with its repair is a cornerstone of cancer therapy. nih.gov While direct studies on this compound analogs are limited, related heterocyclic compounds like furoquinolinones have been shown to induce DNA-protein cross-links. nih.gov The cellular response to such damage involves complex DNA repair pathways. nih.gov The quinoxaline scaffold is present in numerous compounds with anticancer activity, a field where targeting DNA repair is a common mechanism. However, the precise mechanisms by which quinoxalinone analogs may specifically interfere with pathways like base excision repair or homologous recombination require further investigation.

Influence of Trifluoromethyl Group on Bioavailability and Metabolic Stability

The incorporation of a trifluoromethyl (-CF3) group is a widely used and effective strategy in medicinal chemistry to enhance the drug-like properties of a molecule, including its bioavailability and metabolic stability. mdpi.comnih.gov The unique physicochemical characteristics of the -CF3 group directly address common challenges in drug development. researchgate.netresearchgate.net

Influence on Metabolic Stability: One of the most significant advantages of the trifluoromethyl group is its high metabolic stability. mdpi.com The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group exceptionally resistant to oxidative metabolism, which is often carried out by cytochrome P450 (CYP) enzymes in the liver. mdpi.com Placing a -CF3 group at a position on the molecule that is susceptible to metabolic hydroxylation can effectively block this pathway, a strategy known as "metabolic blocking". mdpi.com This reduces the rate of drug clearance, increases the compound's half-life, and can lower the required therapeutic dose. For example, studies on other heterocyclic compounds have shown that replacing a metabolically vulnerable methyl group with a trifluoromethyl group provides a "global protective effect," significantly reducing the number of metabolites formed during hepatic metabolism. nih.gov While some quinoxalinone derivatives are known to be substrates for enzymes like CYP3A4, the strategic incorporation of a -CF3 group is a proven method to enhance metabolic robustness. nih.govnih.gov

Table 2: Effects of the Trifluoromethyl Group in Drug Design

| Property | Influence of Trifluoromethyl (-CF3) Group | Rationale | Reference |

|---|---|---|---|

| Bioavailability | Generally increases | Enhances lipophilicity, which can improve membrane permeability and absorption. | mdpi.comresearchgate.netsci-hub.se |

| Metabolic Stability | Significantly increases | The high strength of the C-F bond makes the group resistant to oxidative metabolism (e.g., by CYP enzymes), blocking metabolic hotspots. | mdpi.comnih.gov |

| Binding Affinity | Can enhance | The group's steric and electronic properties can lead to new, favorable interactions with protein targets. | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies for 7 Trifluoromethyl Quinoxalin 2 1h One Derivatives

Impact of Trifluoromethyl Group Position and Number on Biological Potency and Selectivity

The trifluoromethyl (-CF3) group is a common substituent in medicinal chemistry due to its unique electronic properties and metabolic stability. Its placement and quantity on the quinoxalinone scaffold significantly influence biological outcomes.

Research indicates that the substitution of a methyl group (-CH3) with a trifluoromethyl group (-CF3) does not guarantee an improvement in bioactivity on average across all compound classes. acs.org However, in specific cases, this substitution can increase biological activity by a significant margin. acs.org The effectiveness of the -CF3 group is highly dependent on its interaction with the local environment within the biological target. For instance, substituting -CH3 with -CF3 near amino acid residues like Phenylalanine, Histidine, and Arginine in a protein's binding site is more likely to improve bioactivity. acs.org

In the context of quinoxaline (B1680401) derivatives, the position of electron-withdrawing groups is critical. While the 7-position is specified for the parent compound, studies on related quinoxalines show that the location of such groups dictates their effect. For example, some research on anticancer quinoxalines has shown that an electron-withdrawing nitro (-NO2) group at the 7-position can decrease activity. mdpi.com Conversely, other studies on different quinoxaline scaffolds have found that a -CF3 group at other positions can also decrease activity compared to other substituents. mdpi.com

Direct C-H trifluoromethylation of quinoxalin-2(1H)-ones has been achieved, yielding 3-trifluoromethylquinoxalin-2(1H)-one derivatives. capes.gov.br This synthetic accessibility allows for the exploration of -CF3 groups at the C3-position, which is a known hotspot for modulating biological activity. nih.govmdpi.comresearchgate.net The introduction of a trifluoromethyl group at this position, often via radical addition, creates new avenues for SAR exploration. researchgate.net The biological impact of having multiple trifluoromethyl groups on the quinoxalinone ring has not been extensively reported in the reviewed literature, but it represents a potential area for future investigation to modulate potency and selectivity.

Table 1: Impact of -CF3 Group Substitution

| Substitution Context | General Observation | Specific Finding | Source |

|---|---|---|---|

| General -CH3 to -CF3 | Does not improve bioactivity on average. | Can increase activity by >10x in ~9% of cases. | acs.org |

| -CF3 near specific residues | Bioactivity is more likely to improve. | Favorable residues include Phe, His, Arg. | acs.org |

| -CF3 on Quinoxaline Core | Activity is position-dependent. | A -NO2 group (also electron-withdrawing) at C7 decreased anticancer activity in one study. | mdpi.com |

| C3-Trifluoromethylation | Synthetically accessible. | Creates novel derivatives for SAR studies. | capes.gov.brresearchgate.net |

Effects of Substituents on the Quinoxalinone Core on Biological Activity

Substitutions at various positions on the quinoxalin-2(1H)-one core are crucial for modulating biological activity. The C3, C6, and N1 positions are particularly significant sites for modification.

The C3-position is a key site for functionalization, and derivatives substituted at this position exhibit a wide array of pharmacological activities. nih.govmdpi.com For example, ML281, a C3-substituted quinoxalinone, is a potent inhibitor of STK33, a kinase involved in KRAS-driven cancers. nih.gov The introduction of aryl, alkyl, azide, and alkoxyl radicals at the C3-position has been explored to generate diverse derivatives. nih.gov

The benzene (B151609) ring portion of the quinoxalinone core also offers opportunities for substitution. In the development of apoptosis signal-regulated kinase 1 (ASK1) inhibitors, various substituents were introduced onto the benzene ring of a quinoxaline fragment. nih.gov The introduction of a dibromo substitution at the C6 and C7 positions (compound 26e) resulted in the most potent inhibitory activity in the series (IC50 of 30.17 nM). nih.gov In contrast, nitro, difluoro, dimethyl, dichloro, and dimethoxy groups led to moderate inhibitory activity. nih.gov

For a series of quinoxaline-2-carboxylic acid derivatives, modifications to the amide linker at the C2 position and substituents on an attached phenyl ring were investigated. mdpi.com Extending the amide linker from a methylene (B1212753) to an ethylene (B1197577) group negatively impacted antitubercular activity, while a propylene (B89431) linker maintained it. mdpi.com

Table 2: Biological Activity of Substituted Quinoxaline Derivatives (ASK1 Inhibitors)

| Compound | Substituent(s) on Quinoxaline Ring | Target | IC50 (nM) | Source |

|---|---|---|---|---|

| 26e | 6,7-dibromo | ASK1 | 30.17 | nih.gov |

| 30 | Benzene ring fusion | ASK1 | ~70 | nih.gov |

| 26b | 6,7-dimethyl | ASK1 | ~70 | nih.gov |

| 22 | Nitro | ASK1 | 200-700 | nih.gov |

| 26a | 6,7-difluoro | ASK1 | 200-700 | nih.gov |

| 26c | 6,7-dichloro | ASK1 | 200-700 | nih.gov |

| 26f | 6,7-dimethoxy | ASK1 | 200-700 | nih.gov |

Correlation between Substituent Electronic and Steric Properties and Biological Response

The biological activity of quinoxalinone derivatives is strongly correlated with the electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of their substituents. Quantitative Structure-Activity Relationship (QSAR) models are often developed to quantify these relationships. mdpi.comnih.govacs.orgmst.dk

The influence of electronic properties can be highly target-dependent. For instance, in studies targeting lactate (B86563) dehydrogenase A (LDHA), the introduction of strong electron-withdrawing substituents, such as a carboxylic acid (-COOH) or a nitro group (-NO2), on an aryl group attached to the quinoxalinone core increased inhibition efficiency. nih.gov However, for cyclooxygenase-2 (COX-2) inhibition, the opposite was observed; electron-donating groups on the aryl moiety enhanced activity, while electron-withdrawing halogens reduced it. nih.gov This highlights that the nature of the binding pocket determines which electronic properties are favorable.